molecular formula C11H16N2O5S B410731 N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide CAS No. 349402-18-2

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B410731
CAS No.: 349402-18-2
M. Wt: 288.32g/mol
InChI Key: DNBUBZRKFYCKPY-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the 3-methoxypropyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with 3-methoxypropylamine in the presence of a suitable base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The methoxypropyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 4-amino-N-(3-methoxypropyl)-3-nitrobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-methyl-3-nitrobenzenesulfonic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is not fully elucidated, but it is believed to involve the inhibition of enzyme activity through the sulfonamide group. Sulfonamides typically act by mimicking the structure of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonamide: Lacks the nitro and methoxypropyl groups, making it less reactive.

    N-(3-methoxypropyl)benzenesulfonamide: Lacks the nitro group, which reduces its potential antimicrobial activity.

    4-nitrobenzenesulfonamide: Lacks the methoxypropyl and methyl groups, affecting its solubility and reactivity.

Uniqueness

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group enhances its potential as an antimicrobial agent, while the methoxypropyl group improves its solubility and bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-9-4-5-10(8-11(9)13(14)15)19(16,17)12-6-3-7-18-2/h4-5,8,12H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBUBZRKFYCKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCOC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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